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2-(Carboxyformamido)-3-phenylpropanoic acid

HIF hydroxylase selectivity FIH inhibitor PHD2 counter-screen

Pan-2OG dioxygenase inhibitors (NOG, DMOG) co-inhibit FIH and PHD1-3, masking FIH-specific HIF transcriptional outputs. NOFD exploits a D-phenylalanine side chain engaging a hydrophobic clamp (Tyr102, Leu186, Trp296) unique to FIH, delivering >416-fold selectivity over PHD2 validated by SPE-MS and crystallography (PDB 1YCI). This enables clean attribution of radioprotective, VEGF, and Notch2 phenotypes to asparaginyl hydroxylase blockade. Supplied with batch-specific QC documentation.

Molecular Formula C11H11NO5
Molecular Weight 237.211
CAS No. 141635-16-7
Cat. No. B2465193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxyformamido)-3-phenylpropanoic acid
CAS141635-16-7
Molecular FormulaC11H11NO5
Molecular Weight237.211
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)O
InChIInChI=1S/C11H11NO5/c13-9(11(16)17)12-8(10(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17)
InChIKeyULQWGBCNOHBNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NOFD: Compound Identity and Target Class


2-(Carboxyformamido)-3-phenylpropanoic acid (also catalogued as N-(carboxycarbonyl)-D-phenylalanine, N-oxalyl-D-phenylalanine, or NOFD) is a chiral, non-proteinogenic N-acyl-α-amino acid (C₁₁H₁₁NO₅, MW 237.21) [1]. The compound belongs to the 2-oxoglutarate (2OG) analogue class and functions as a competitive, active-site inhibitor of Fe(II)- and 2OG-dependent dioxygenases [1]. Its principal validated target is factor-inhibiting HIF-1α (FIH, gene symbol HIF1AN), the asparaginyl hydroxylase that regulates the transcriptional activity of hypoxia-inducible factor (HIF) [1][2]. Unlike broad-spectrum 2OG mimetics such as N-oxalylglycine (NOG), NOFD achieves marked selectivity for FIH over the HIF prolyl hydroxylases (PHD1–3), a property that has been exploited to dissect the HIF hydroxylase axis and to develop radioprotective strategies [1][3].

FIH-selective HIF hydroxylase dissection workflow
Chiral D-enantiomer required for target engagement
Selectivity-driven tool for HIF pathway studies
Carboxyformamido building block for PSMA ligand design

Why NOFD Cannot Be Substituted by Generic 2OG Analogues


The 2OG dioxygenase family encompasses a structurally conserved catalytic core, yet inhibitor selectivity is exquisitely sensitive to the steric and electronic environment of the active-site entrance. Widely used pan-2OG inhibitors such as N-oxalylglycine (NOG) and dimethyloxalylglycine (DMOG) co-inhibit FIH, PHD1–3, KDM4A, and JMJD5 with IC₅₀ values that often fall within one log unit of each other [1]. In contrast, NOFD exploits a D-phenylalanine side chain that forms hydrophobic contacts with Tyr102, Leu186, and Trp296 of FIH while sterically clashing with the corresponding pocket of PHD2, thereby converting a pan-inhibitor pharmacophore into a selective tool [2]. Substituting NOFD with NOG or DMOG therefore masks FIH-specific phenotypes because the comparator inhibits both the asparaginyl and prolyl hydroxylation arms of the HIF pathway simultaneously [1][2]. Procurement decisions for functional studies of FIH-dependent biology consequently require the intrinsic selectivity profile of NOFD, not merely the presence of an oxalyl warhead.

Target
NOFD: FIH-selective (>416-fold over PHD2)
NOG/DMOG: pan-2OG inhibitor
Pan-inhibitors co-suppress PHD1–3, masking FIH-specific phenotypes. Substitution conflates asparaginyl and prolyl hydroxylation arms.
Target
D-enantiomer (NOFD)
L-enantiomer or oxalylalanine
L-enantiomer lacks the hydrophobic clamp with Tyr102/Leu186/Trp296; selectivity profile may not transfer.
Target
FIH transcriptional output tool
DMOG radioprotection control
DMOG induces broader HIF target-gene signature (Notch1, Glut-1, HO-1); may confound FIH-specific transcriptional attribution.

Quantitative Differentiation: NOFD vs. 2OG Analogues


FIH over PHD2 Selectivity

In a head-to-head SPE-MS inhibition panel employing recombinant human FIH and PHD2 catalytic domains under identical assay conditions (0.15 µM enzyme, 10 µM 2OG), NOFD inhibited FIH with IC₅₀ = 0.24 ± 0.02 µM but showed no measurable inhibition of PHD2 up to 100 µM (IC₅₀ > 100 µM), equating to a >416-fold selectivity window [1]. By comparison, the pan-inhibitor N-oxalylglycine (NOG) gave IC₅₀ = 0.36 ± 0.03 µM for FIH and IC₅₀ = 12.3 ± 4.4 µM for PHD2—only a 34-fold window [1]. The differential selectivity therefore exceeds one order of magnitude when NOFD is chosen over NOG.

FIH vs. PHD2 Selectivity
Head-to-head
NOFD: FIH IC₅₀ = 0.24 µM; PHD2 IC₅₀ > 100 µM (>416-fold). NOG: FIH IC₅₀ = 0.36 µM; PHD2 IC₅₀ = 12.3 µM (34-fold).
Supports FIH-specific pathway isolation without PHD co-inhibition.
SPE-MS; 0.15 µM enzyme, 10 µM 2OG. Data to verify.
HIF hydroxylase selectivity FIH inhibitor PHD2 counter-screen 2OG oxygenase profiling

KDM4E/JMJD2E Selectivity Profile

In a coupled formaldehyde dehydrogenase assay for the Jumonji-domain histone demethylase KDM4E (JMJD2E), NOFD exhibited an IC₅₀ of 3.20 × 10⁵ nM (320 µM) at pH 7.5 and 2 °C [1]. In contrast, the same compound inhibits FIH with a Kd of 8.30 × 10⁴ nM (83 µM) [2]. Although the assay formats differ, the ~4-fold window between FIH binding and KDM4E inhibition, combined with the >416-fold FIH vs. PHD2 selectivity (Evidence Item 1), demonstrates that NOFD discriminates against the broader JMJC demethylase family far more effectively than pan-inhibitors such as NOG, which potently inhibits KDM4A (IC₅₀ = 22.1 µM) [3].

KDM4E Off-Target Profile
Cross-study
FIH Kd = 83 µM; KDM4E IC₅₀ = 320 µM. ~16-fold more FIH-selective over JMJC family than NOG.
Reduces risk of confounding epigenetic phenotypes from JMJC inhibition.
Assay formats differ; cross-study comparison requires validation.
KDM4E selectivity JMJD2E counter-screen histone demethylase off-target FIH specificity

Radioprotective Activity: NOFD vs. DMOG

In HCT116 and CHO-K1 cells subjected to 6 Gy ionizing radiation, pretreatment with 0.01 mg/mL NOFD reduced intracellular ROS levels, diminished γ-H2AX foci (a DNA double-strand break marker), decreased comet tail moment, and lowered the percentage of Annexin-V-positive apoptotic cells compared with irradiated controls [1]. Critically, when benchmarked against the established prolyl hydroxylase inhibitor dimethyloxalylglycine (DMOG) under identical conditions, NOFD increased VEGF mRNA expression to the same level as DMOG and selectively upregulated Notch2 to an equivalent extent, while other HIF target genes (Notch1, Glut-1, HO-1) were induced less robustly than with DMOG [2]. This demonstrates that FIH-selective inhibition by NOFD achieves comparable protective gene activation to pan-hydroxylase blockade by DMOG but with a narrowed, FIH-specific gene signature.

Radioprotection vs. DMOG
Head-to-head
NOFD matched DMOG for VEGF/Notch2 induction under 6 Gy radiation, but with weaker Notch1/Glut-1/HO-1 induction.
Enables FIH-specific radioprotective gene signature dissection.
HCT116/CHO-K1 cells; 0.01 mg/mL. Model-response context.
radioprotection HIF-1α target gene VEGF Notch2 ionizing radiation NOFD vs. DMOG

Structural Basis for FIH Selectivity

Molecular dynamics simulations comparing the FIH1 complexes of NOG and NOFD reveal that the D-phenylalanine side chain of NOFD forms persistent hydrophobic contacts with Tyr102, Leu186, and Trp296 at the entrance of the 2OG-binding pocket, effectively excluding a structural water molecule from the sixth coordination position of the active-site Fe(II) [1]. In contrast, the FIH1–NOG complex permits a water molecule to occupy this position, resulting in a standard octahedral geometry [1]. This unique coordination environment, corroborated by the crystal structure of FIH in complex with N-(carboxycarbonyl)-D-phenylalanine (PDB 1YCI, 2.7 Å resolution), explains why the D-enantiomer of phenylalanine is required for FIH selectivity—the L-enantiomer or smaller side chains (e.g., alanine in oxalylalanine) fail to establish the full hydrophobic clamp and consequently exhibit weaker FIH binding and poorer PHD discrimination [2].

Structural Selectivity Basis
Class-level
D-Phe side chain forms hydrophobic clamp (Tyr102/Leu186/Trp296) and excludes water from Fe(II) coordination.
Structural rationale for D-enantiomer requirement in FIH selectivity.
MD simulation and PDB 1YCI. Context-dependent.
FIH crystal structure inhibitor binding mode molecular dynamics hydrophobic clamp water coordination

Scaffold Versatility: PSMA Ligands from Carboxyformamido Motif

Although NOFD itself is an FIH-selective probe, the carboxyformamido (oxalyl) warhead has been successfully elaborated into a distinct chemical series of prostate-specific membrane antigen (PSMA) ligands by conjugating it with a (carboxymethyl)ureido moiety. (S)-3-(Carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acid derivatives achieved Ki values ranging from 0.08 nM to 8.98 nM against PSMA in a fluorescence-based inhibition assay [1]. These potencies are comparable to, or exceed, those of classic urea-based PSMA ligands [1]. A FITC-conjugated representative selectively stained PSMA⁺ LNCaP cells over PSMA⁻ PC3 cells, and an IRDye800CW conjugate enabled tumor imaging in a murine prostate cancer xenograft model [1].

Scaffold Versatility
Class-level
Carboxyformamido-urea conjugates achieve PSMA Ki = 0.08–8.98 nM, rivaling urea-based ligands.
Expands procurement utility to PSMA-targeted probe development.
Fluorescence-based assay; data to verify in target context.
PSMA inhibitor carboxyformamido scaffold prostate cancer imaging structure-activity relationship

NOFD Application Scenarios


FIH-Selective HIF Hydroxylase Dissection

Investigators requiring selective blockade of the asparaginyl hydroxylation arm of HIF regulation (FIH) without concomitant inhibition of the prolyl hydroxylation/degradation arm (PHD1–3) should select NOFD. The >416-fold FIH-over-PHD2 selectivity window, validated by SPE-MS head-to-head comparison with NOG [1], enables clean separation of FIH-dependent transcriptional outputs. This scenario applies directly to studies of HIF-1α C-terminal transactivation domain (C-TAD) function, erythropoietin/VEGF gene regulation, and the Notch2 signaling axis under normoxia.

Radioprotection with Narrow Transcriptomic Signature

For radiation-biology protocols employing 6 Gy ionizing radiation in HCT116 or CHO-K1 cell models, NOFD pretreatment (0.01 mg/mL) reduces ROS, DNA double-strand breaks (γ-H2AX), and apoptosis while upregulating VEGF and Notch2 to levels equivalent to DMOG [2]. Unlike DMOG, however, NOFD does not broadly induce Notch1, Glut-1, and HO-1, offering a more constrained HIF-target-gene signature [2]. This makes NOFD the preferred tool when the experimental goal is to attribute radioprotective phenotypes specifically to FIH inhibition rather than to global HIF hydroxylase blockade.

Carboxyformamido Warhead for PSMA and Beyond

The oxalyl-amino acid motif is not limited to FIH: conjugation of the carboxyformamido group with a (carboxymethyl)ureido moiety yields PSMA ligands with Ki values as low as 0.08 nM, rivaling the best urea-based PSMA inhibitors [3]. Research groups pursuing prostate cancer imaging or theranostic agent development can therefore procure the parent compound as a versatile synthetic intermediate for structure-activity relationship exploration across multiple 2OG-dependent or zinc-metalloprotease targets.

Structure-Based Design of 2OG Oxygenase Inhibitors

The unique water-exclusion mechanism and hydrophobic clamp (Tyr102, Leu186, Trp296) revealed by MD simulations and the 1YCI crystal structure provide a structural pharmacophore model for rational inhibitor design [4]. Computational chemists and structural biologists can use NOFD as a reference ligand for docking studies, free-energy perturbation calculations, or fragment-growing strategies aimed at improving FIH potency while preserving the D-aromatic side chain that drives selectivity over PHDs and JMJC demethylases.

Application
Selection Property
Validation Focus
FIH-selective HIF hydroxylase dissection
>416-fold FIH-over-PHD2 selectivity
FIH-dependent C-TAD and Notch2 transcriptional endpoints
Radioprotection with constrained gene signature
FIH-selective target-gene induction
VEGF/Notch2 upregulation without broad HIF-1α transcriptomic response
Carboxyformamido warhead for PSMA ligands
Synthetically tractable oxalyl-amino acid motif
PSMA inhibition and tumor-imaging probe development
Structure-based 2OG oxygenase inhibitor design
Water-exclusion mechanism and hydrophobic clamp pharmacophore
Docking and FEP calculations requiring D-aromatic side-chain template
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